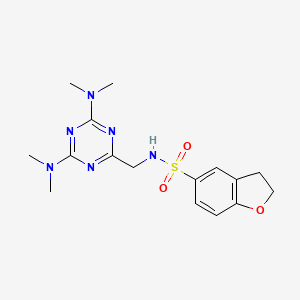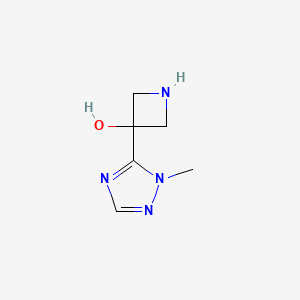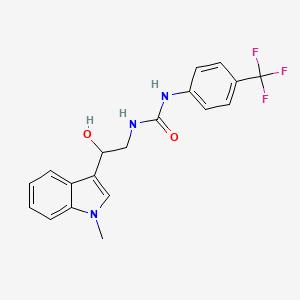
N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide, also known as R-(+)-Methanandamide, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. It was first synthesized in the 1990s and has since been used in various scientific research applications due to its ability to mimic the effects of endocannabinoids in the body.
Mechanism of Action
N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide(+)-Methanandamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they can modulate various physiological processes, including pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects
N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide(+)-Methanandamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory responses, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide(+)-Methanandamide in lab experiments is its ability to mimic the effects of endocannabinoids in the body, which can provide insights into the functioning of the endocannabinoid system. However, one limitation is that its potency and selectivity for the CB1 and CB2 receptors can vary depending on the experimental conditions, which can affect the interpretation of results.
Future Directions
There are several future directions for research involving N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide(+)-Methanandamide, including investigating its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Additionally, further studies are needed to elucidate its mechanisms of action and to optimize its potency and selectivity for the CB1 and CB2 receptors.
Synthesis Methods
The synthesis of N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide(+)-Methanandamide involves the reaction of N-methylpiperidinyl chloroformate with 4-propan-2-ylcyclohexylamine, followed by the addition of prop-2-yn-1-ol and subsequent deprotection of the resulting intermediate. The final product is obtained through chromatographic purification.
Scientific Research Applications
N-Methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide(+)-Methanandamide has been used in various scientific research applications, including studies on the endocannabinoid system, pain management, and neuroprotection. It has also been used in studies investigating the effects of cannabinoids on appetite, mood, and memory.
properties
IUPAC Name |
N-methyl-N-(4-propan-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-5-13(15)14(4)12-8-6-11(7-9-12)10(2)3/h5,10-12H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECGILDOXGDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2749619.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2749620.png)

![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)
![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)
![[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2749629.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2749632.png)
![(E)-4-((4-fluorophenyl)thio)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2749633.png)



